WZB117
WZB117
WZB-117 is a diester resulting from the formal condensation of the two hydroxy groups of 3-fluorocatechol with the carboxy groups of 3-hydroxybenzoic acid. It is an inhibitor of glucose transporter 1 (GLUT1) that suppresses tumour growth in mouse xenograft models. It has a role as an antineoplastic agent, a glucose transporter 1 inhibitor and a radiosensitizing agent. It is a diester, a member of phenols, a benzoate ester and a member of monofluorobenzenes. It is functionally related to a 3-hydroxybenzoic acid and a 3-fluorocatechol.
Brand Name:
Vulcanchem
CAS No.:
1223397-11-2
VCID:
VC0547276
InChI:
InChI=1S/C20H13FO6/c21-16-8-3-9-17(26-19(24)12-4-1-6-14(22)10-12)18(16)27-20(25)13-5-2-7-15(23)11-13/h1-11,22-23H
SMILES:
C1=CC(=CC(=C1)O)C(=O)OC2=C(C(=CC=C2)F)OC(=O)C3=CC(=CC=C3)O
Molecular Formula:
C20H13FO6
Molecular Weight:
368.3 g/mol
WZB117
CAS No.: 1223397-11-2
Cat. No.: VC0547276
Molecular Formula: C20H13FO6
Molecular Weight: 368.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | WZB-117 is a diester resulting from the formal condensation of the two hydroxy groups of 3-fluorocatechol with the carboxy groups of 3-hydroxybenzoic acid. It is an inhibitor of glucose transporter 1 (GLUT1) that suppresses tumour growth in mouse xenograft models. It has a role as an antineoplastic agent, a glucose transporter 1 inhibitor and a radiosensitizing agent. It is a diester, a member of phenols, a benzoate ester and a member of monofluorobenzenes. It is functionally related to a 3-hydroxybenzoic acid and a 3-fluorocatechol. |
|---|---|
| CAS No. | 1223397-11-2 |
| Molecular Formula | C20H13FO6 |
| Molecular Weight | 368.3 g/mol |
| IUPAC Name | [3-fluoro-2-(3-hydroxybenzoyl)oxyphenyl] 3-hydroxybenzoate |
| Standard InChI | InChI=1S/C20H13FO6/c21-16-8-3-9-17(26-19(24)12-4-1-6-14(22)10-12)18(16)27-20(25)13-5-2-7-15(23)11-13/h1-11,22-23H |
| Standard InChI Key | FRSWCCBXIHFKKY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)O)C(=O)OC2=C(C(=CC=C2)F)OC(=O)C3=CC(=CC=C3)O |
| Canonical SMILES | C1=CC(=CC(=C1)O)C(=O)OC2=C(C(=CC=C2)F)OC(=O)C3=CC(=CC=C3)O |
| Appearance | Solid powder |
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